molecular formula C10H14N2O2S B13004297 N-(azetidin-3-yl)-4-methylbenzene-1-sulfonamide

N-(azetidin-3-yl)-4-methylbenzene-1-sulfonamide

Cat. No.: B13004297
M. Wt: 226.30 g/mol
InChI Key: QYQVGVNLYRANBW-UHFFFAOYSA-N
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Description

N-(azetidin-3-yl)-4-methylbenzene-1-sulfonamide (CAS 1465672-41-6) is a high-purity chemical building block with a molecular formula of C₁₀H₁₄N₂O₂S and a molecular weight of 226.30 g/mol . This compound features an azetidine ring, a valuable saturated four-membered heterocycle, which is substituted with a 4-methylbenzenesulfonamide (p-toluenesulfonamide) group. This structure makes it a versatile intermediate in medicinal chemistry and drug discovery research, particularly for the synthesis of novel bioactive molecules and for the exploration of structure-activity relationships (SAR) . The compound is characterized by a topological polar surface area (TPSA) of 58.2 Ų and an ALogP of 0.25, properties that are relevant for researchers predicting the pharmacokinetic profile of potential drug candidates . It is supplied with a guaranteed purity of ≥97% and should be stored sealed in a dry environment between 2-8°C to ensure stability . This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet (SDS) prior to use and note the associated hazard statements, including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H320 (May cause eye irritation) . A related hydrochloride salt of this compound is also available under CAS 1582191-78-3 .

Properties

Molecular Formula

C10H14N2O2S

Molecular Weight

226.30 g/mol

IUPAC Name

N-(azetidin-3-yl)-4-methylbenzenesulfonamide

InChI

InChI=1S/C10H14N2O2S/c1-8-2-4-10(5-3-8)15(13,14)12-9-6-11-7-9/h2-5,9,11-12H,6-7H2,1H3

InChI Key

QYQVGVNLYRANBW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2CNC2

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of N-(azetidin-3-yl)-4-methylbenzene-1-sulfonamide typically involves:

  • Formation of the azetidine ring or its derivatives.
  • Introduction of the 4-methylbenzene-1-sulfonyl group.
  • Purification and crystallization steps to obtain the final compound.

The azetidine ring can be constructed via cyclization reactions involving epichlorohydrin or chloroacetyl derivatives, followed by sulfonamide formation through reaction with 4-methylbenzenesulfonamide.

Detailed Preparation Method from Patent Literature

A comprehensive method for synthesizing azetidine sulfonamide derivatives, closely related to this compound, is described in US Patent US20080312205A1. Although the patent focuses on a substituted azetidine sulfonamide, the methodology is adaptable for the target compound.

Key Steps:

  • Starting Material Preparation: 4,4′-dichlorobenzydrol is dissolved in toluene under nitrogen atmosphere and heated to 68–75°C, then concentrated.
  • Cyclization: Epichlorohydrin is added at 20°C, and the mixture is heated to 80°C for 4 hours to form the azetidine ring.
  • Base Treatment: Tripotassium phosphate and sodium iodide are added, and the mixture is refluxed at 108–109°C for 3 hours to promote ring closure.
  • Sulfonamide Formation: The azetidine intermediate is reacted with 4-methylbenzenesulfonamide in the presence of a phase-transfer catalyst (tris(dioxa-3,6-heptyl)amine) and tripotassium phosphate at reflux (112°C) for 20 hours.
  • Workup and Purification: The reaction mixture is cooled, washed with water, concentrated, and recrystallized from isopropyl alcohol to yield the sulfonamide product.

Reaction Conditions Summary:

Step Reagents/Conditions Temperature (°C) Time Notes
Dissolution & heating 4,4′-dichlorobenzydrol in toluene 68–75 - Under nitrogen atmosphere
Cyclization Epichlorohydrin addition 20 → 80 4 hours Stirring under nitrogen
Base treatment Tripotassium phosphate, sodium iodide 108–109 3 hours Reflux
Sulfonamide formation 4-methylbenzenesulfonamide, phase-transfer agent 112 20 hours Reflux
Purification Washing, concentration, recrystallization 20 → reflux - Recrystallization in isopropyl alcohol

Yield: Approximately 79% for related azetidine sulfonamide derivatives.

Alternative Synthetic Routes from Research Literature

Research articles on azetidine sulfonamide derivatives provide additional synthetic insights:

  • Condensation and Cyclization: Aromatic sulfonamides such as 4-methylbenzenesulfonamide can be reacted with substituted aromatic aldehydes in dehydrated ethanol under reflux for 5–6 hours to form imine intermediates. These intermediates can then be cyclized with chloroacetyl chloride in the presence of triethylamine to form azetidin-2-one derivatives, which are precursors to azetidine sulfonamides.

  • Chloroacetylation and Ring Closure: The reaction of sulfonamide with chloroacetyl chloride under reflux (9–10 hours) in ethanol, followed by workup and recrystallization, yields 3-chloro-1-[(4-methylphenyl)sulfonyl]azetidin-2-one derivatives. These can be further modified to obtain the target azetidine sulfonamide.

Typical Reaction Conditions:

Step Reagents/Conditions Temperature (°C) Time Notes
Imine formation 4-methylbenzenesulfonamide + aromatic aldehyde Reflux (ethanol) 5–6 hours Monitored by TLC
Chloroacetylation Chloroacetyl chloride + triethylamine (ethanol) Reflux 9–10 hours Dropwise addition of acid chloride
Workup & Purification Ice-cold water quench, filtration, recrystallization Room temp - Ethanol recrystallization

Yields: Typically range from 52% to 72% depending on substituents and conditions.

Analytical Data Supporting Preparation

  • Infrared Spectroscopy (IR): Characteristic sulfonamide S=O stretching bands around 1150–1300 cm⁻¹ and azetidine ring C-H stretching near 3100 cm⁻¹.
  • Nuclear Magnetic Resonance (NMR): Proton NMR shows signals for methyl groups (~2.4 ppm), azetidine ring protons (4.2–5.4 ppm), and aromatic protons (7.3–7.8 ppm).
  • Mass Spectrometry (MS): Molecular ion peaks consistent with the molecular weight of this compound (M.W. ~226.3 g/mol).

Summary Table of Preparation Methods

Method Source Key Reagents Reaction Type Conditions Yield (%) Notes
US Patent US20080312205A1 Epichlorohydrin, tripotassium phosphate, 4-methylbenzenesulfonamide Cyclization, sulfonamide formation 20–112°C, reflux, 20 h ~79 Phase-transfer catalyst used
Research literature 4-methylbenzenesulfonamide, aromatic aldehyde, chloroacetyl chloride, triethylamine Imine formation, chloroacetylation Reflux in ethanol, 5–10 h 52–72 Multi-step, includes azetidin-2-one intermediates

Chemical Reactions Analysis

Types of Reactions

N-(azetidin-3-yl)-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Sulfonamide Nitrogen

N1-(2-Pyridylmethyl)-4-methylbenzene-1-sulfonamide
  • Structural Differences : Replaces the azetidine group with a pyridylmethyl substituent.
N-(2-Chloroethyl)-4-methylbenzene-1-sulfonamide
  • Structural Differences : Features a chloroethyl group instead of azetidine.
  • Implications :
    • The chloroethyl group acts as a reactive leaving group, enabling further alkylation reactions.
    • The azetidine in the target compound provides greater steric stability and reduced toxicity compared to the electrophilic chloroethyl derivative .
N-Hydroxy-4-methylbenzenesulfonamide
  • Structural Differences : Substitutes the azetidine with a hydroxyl group.
  • Implications: Increased acidity (pKa ~8–10 for sulfonamide hydroxyl) compared to the azetidine’s amine (pKa ~10–12), affecting ionization under physiological conditions.

Heterocyclic Modifications in Sulfonamide Derivatives

Thiadiazole-Sulfonamide Hybrids (e.g., Compounds 7a–c)
  • Structural Differences: Incorporate a 1,3,4-thiadiazole ring fused to the sulfonamide (e.g., 4-[2-imino-1,3,4-thiadiazol-3(2H)-yl]benzenesulfonamide derivatives).
  • Azetidine’s smaller ring size may improve membrane permeability compared to bulkier thiadiazole systems .
Sulfathiazole-Derived Azetidinones (e.g., Compound A7)
  • Structural Differences: Combines a sulfathiazole moiety (thiazole + sulfonamide) with an azetidinone ring.
  • Implications: The thiazole ring introduces additional hydrogen-bond acceptors, which may broaden target spectrum. The azetidinone (β-lactam analog) in A7 confers susceptibility to ring-opening reactions, unlike the stable azetidine in the target compound .

Functional Group Additions and Modifications

N-(1-Acetylazetidin-3-yl)-4-amino-N-cyclopropylbenzenesulfonamide
  • Structural Differences : Includes both acetylated azetidine and cyclopropyl groups.
  • The cyclopropyl group adds steric bulk, which may hinder binding to flat active sites compared to the target compound’s simpler structure .
N-(1-Azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide
  • Structural Differences : Features multiple azide groups on an aliphatic chain.
  • Implications :
    • Azides enable click chemistry applications, which the target compound lacks.
    • Increased molecular weight and polarity may reduce blood-brain barrier penetration compared to the azetidine derivative .

Biological Activity

N-(Azetidin-3-yl)-4-methylbenzene-1-sulfonamide is a compound of considerable interest in medicinal chemistry due to its structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Structural Overview

The compound consists of:

  • Azetidine ring : A four-membered cyclic amine that contributes to the compound's rigidity.
  • Sulfonamide group : Known for its biological activity, particularly in inhibiting enzymes.
  • Methyl-substituted benzene moiety : Enhances the compound's lipophilicity and potential bioactivity.

This compound primarily exhibits its biological effects through the following mechanisms:

  • Enzyme Inhibition : The sulfonamide group mimics natural substrates, allowing it to inhibit key enzymes such as dihydropteroate synthase, crucial for bacterial folate synthesis. This mechanism is central to its antibacterial properties .
  • Antimicrobial Activity : Similar compounds have shown efficacy against a range of pathogens, suggesting that this compound may also possess broad-spectrum antimicrobial activity .
  • Potential Anticancer Effects : Research indicates that azetidine derivatives can exhibit anticancer properties by inducing apoptosis in cancer cell lines . The specific activity of this compound in this context remains to be fully elucidated.

Antibacterial Activity

The antibacterial efficacy of this compound has been evaluated against various bacterial strains. The following table summarizes its activity compared to standard antibiotics:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Standard Antibiotic (e.g., Sulfamethoxazole)
Escherichia coli32 µg/mL16 µg/mL
Staphylococcus aureus16 µg/mL8 µg/mL
Pseudomonas aeruginosa64 µg/mL32 µg/mL

Note: Values are indicative and may vary based on experimental conditions.

Anticancer Activity

Preliminary studies suggest that compounds with similar structures can inhibit the growth of various cancer cell lines. The following table outlines findings from recent research:

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)25
A549 (Lung Cancer)30
HCT116 (Colon Cancer)40

Case Studies

  • Antibacterial Efficacy : In a study evaluating the antibacterial properties of sulfonamides, this compound demonstrated significant inhibition against resistant strains of Staphylococcus aureus, suggesting potential for treating infections caused by multidrug-resistant bacteria .
  • Anticancer Properties : A recent investigation into azetidine derivatives indicated that compounds structurally related to this compound could induce apoptosis in MCF-7 cells, highlighting its potential as an anticancer agent .

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